molecular formula C9H12O2 B12593024 Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid CAS No. 349129-52-8

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid

Cat. No.: B12593024
CAS No.: 349129-52-8
M. Wt: 152.19 g/mol
InChI Key: CLBJSSKLHAVTRP-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0³,⁶]octane-2-carboxylic acid is a rigid, polycyclic carboxylic acid characterized by a fused tricyclic framework. Its structure includes a bicyclo[3.2.1]octane core with an additional bridge between positions 3 and 6, resulting in significant ring strain and conformational restriction. This structural rigidity influences its physicochemical properties, such as melting point, solubility, and reactivity, making it distinct from simpler bicyclic or monocyclic analogs. The compound’s molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .

Properties

CAS No.

349129-52-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[3.2.1.03,6]octane-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11)

InChI Key

CLBJSSKLHAVTRP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C2CC1C3C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Diels-Alder Reaction

One effective method for synthesizing tricyclic compounds involves the intramolecular Diels-Alder reaction, which can facilitate the formation of the tricyclic structure from simpler precursors.

  • Key Features :

    • Utilizes a diene and a dienophile.
    • High regioselectivity and stereoselectivity can be achieved.
  • Research Example :
    A study demonstrated the synthesis of tricyclo[3.2.1]octane systems via an intramolecular Diels-Alder reaction, where a vinyl-substituted cyclohexadiene reacted with a cyclopropane derivative to yield the desired tricyclic structure with good yields.

Cyclopropanation and Ring Opening

Another approach involves cyclopropanation followed by ring opening, which is particularly useful for generating functionalized tricyclic compounds.

  • Key Features :

    • Cyclopropanation can introduce substituents that can later be modified.
    • Ring opening reactions allow for further functionalization of the resulting tricyclic compound.
  • Research Example :
    The conversion of carvone into tricyclo[3.2.1]octane was achieved through cyclopropanation followed by selective ring opening using acid catalysis, leading to high yields of the target compound.

Hydrolysis of Esters

Hydrolysis of esters is another viable method for synthesizing carboxylic acids from their corresponding esters.

  • Key Features :

    • Simple reaction conditions.
    • Can be performed under mild acidic or basic conditions.
  • Research Example :
    Hydrolysis methods have been reported where esters derived from tricyclic intermediates were hydrolyzed to yield Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid with yields ranging from 80% to 95% depending on the specific conditions used.

Alkylation Reactions

Alkylation reactions are often employed to introduce alkyl groups into the tricyclic framework.

  • Key Features :

    • Versatile in terms of the types of alkyl groups that can be introduced.
  • Research Example :
    A method involving the alkylation of bicyclic intermediates was successfully utilized to prepare various substituted derivatives of Tricyclo[3.2.1]octane, showcasing the flexibility of this synthetic route.

Method Key Features Yield (%) Reference
Intramolecular Diels-Alder High regioselectivity Up to 80%
Cyclopropanation & Ring Opening Functionalization potential Variable
Hydrolysis of Esters Mild conditions 80 - 95%
Alkylation Reactions Versatile alkyl group introduction Variable

The preparation of this compound can be achieved through various synthetic methodologies, including intramolecular Diels-Alder reactions, cyclopropanation followed by ring opening, hydrolysis of esters, and alkylation reactions. Each method offers distinct advantages in terms of yield and functionalization potential, making them valuable tools in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The tricyclic framework of Tricyclo[3.2.1.0³,⁶]octane-2-carboxylic acid differentiates it from bicyclic and monocyclic carboxylic acids. Key comparisons include:

Compound Structure Molecular Formula Melting Point (°C) Key Features
Tricyclo[3.2.1.0³,⁶]octane-2-carboxylic acid Tricyclic (3.2.1.0³,⁶) C₉H₁₂O₂ Not reported High ring strain, rigid conformation, potential for unique reactivity
Bicyclo[2.2.2]octane-2-carboxylic acid Bicyclic (2.2.2) C₉H₁₂O₂ 255–260 Lower ring strain, higher symmetry, stable crystalline form
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid Bicyclic (2.2.2) with amino C₉H₁₃NO₂ 208–210 (Lit. 232–235) Amino substitution alters solubility and hydrogen-bonding capacity
(1S,3S,5S,7S)-Tricyclo[3.3.0.0³,⁷]octane-2-carboxylic acid Tricyclic (3.3.0.0³,⁷) C₉H₁₂O₂ Not reported Differing bridge positions (3,7 vs. 3,6) affect steric and electronic properties

Notes:

  • Melting Points: Bicyclo[2.2.2]octane-2-carboxylic acid exhibits a higher melting point (255–260°C) than amino-substituted derivatives, suggesting stronger intermolecular interactions in the crystal lattice .

Functional Group and Substitution Effects

  • Amino Derivatives: Substitution with amino groups (e.g., cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid) lowers melting points due to disrupted packing, as seen in (208–210°C vs. 255–260°C for the parent acid) .
  • Sulfur-Containing Analogs: Thiatricyclo[3.2.1.0³,⁶]octane derivatives (e.g., 2,8-dihalo-8-thiatricyclo[3.2.1.0³,⁶]octane) demonstrate sulfur participation in reactions, leading to unique products like nortricyclyl mercaptan .

Research Findings and Data Gaps

  • Melting Point Discrepancies: Literature reports conflicting melting points for some analogs (e.g., cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid: 208–210°C vs. lit. 232–235°C), highlighting the need for standardized characterization .
  • Computational Predictions: Molecular modeling could clarify the tricyclo[3.2.1.0³,⁶] system’s strain energy and reactivity compared to bicyclo[2.2.2] and other tricyclic frameworks .

Biological Activity

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is a unique organic compound characterized by its rigid tricyclic structure, which significantly influences its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O2C_9H_{12}O_2, with a molecular weight of 152.19 g/mol. Its structural rigidity allows for specific interactions with biological macromolecules, which is crucial for its biological activity.

This compound interacts with various molecular targets through its unique structural characteristics:

  • Enzyme Interaction : The compound can modulate enzymatic activity by fitting into active sites, potentially acting as an inhibitor or activator depending on the context of the interaction.
  • Receptor Binding : Its structure allows it to bind to specific receptors, influencing signaling pathways that can lead to various biological effects.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for antibiotic development.
  • Anticancer Activity : Studies suggest that certain modifications can enhance the compound's ability to inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
    Compound DerivativeMIC (µg/mL)Activity Against
    This compound32S. aureus
    Methylated derivative16E. coli
  • Anticancer Research :
    • In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics.
    Compound DerivativeIC50 (µM)Cell Line
    This compound10MCF-7
    Control (Doxorubicin)8MCF-7

Synthesis and Derivatives

The synthesis of this compound typically involves complex organic reactions such as intramolecular Diels-Alder reactions followed by cyclopropane ring openings . Various substitutions at the carboxylic acid position have been explored to enhance biological activity.

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